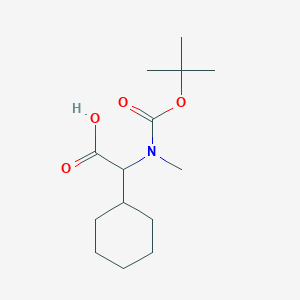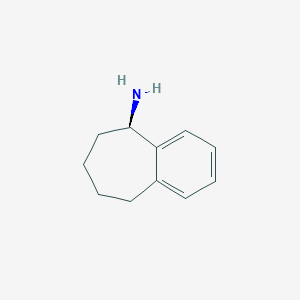
(R)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is a chiral amine compound that features a benzocycloheptene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine typically involves the reduction of a precursor compound, such as a ketone or an imine, using chiral catalysts to ensure the desired enantiomer is obtained. Common methods include:
Catalytic Hydrogenation: Using chiral catalysts like Rhodium or Ruthenium complexes under hydrogen gas to reduce the precursor.
Asymmetric Reduction: Employing chiral reducing agents like borane complexes or chiral hydride donors.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes, where the precursor is subjected to high pressure hydrogen gas in the presence of a chiral catalyst. The reaction conditions are optimized to maximize yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or imines.
Reduction: Further reduction can lead to fully saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzocycloheptene ring.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination, followed by nucleophiles like amines or alcohols.
Major Products
Oxidation: Ketones or imines.
Reduction: Saturated amines.
Substitution: Various substituted benzocycloheptene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, ®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is used as a chiral building block for the synthesis of complex molecules
Biology
This compound is studied for its potential biological activity, including its interaction with enzymes and receptors. It serves as a model compound for studying the effects of chirality on biological activity.
Medicine
In medicinal chemistry, ®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is investigated for its potential as a pharmaceutical intermediate. Its derivatives may exhibit pharmacological properties such as anti-inflammatory or analgesic effects.
Industry
In the chemical industry, this compound is used in the development of new materials and catalysts. Its chiral nature makes it valuable for producing enantiomerically pure substances.
Mechanism of Action
The mechanism by which ®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chirality plays a crucial role in its binding affinity and activity. It may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
(S)-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine: The enantiomer of the compound, which may exhibit different biological activities.
Cycloheptenylamines: Compounds with similar ring structures but different substituents.
Benzocycloheptene derivatives: Compounds with variations in the benzocycloheptene ring system.
Uniqueness
®-6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ylamine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to serve as a chiral building block and its potential biological activities make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5R)-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11-8-4-2-6-9-5-1-3-7-10(9)11/h1,3,5,7,11H,2,4,6,8,12H2/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOKWPYNNXYIS-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=CC=CC=C2C(C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=CC=CC=C2[C@@H](C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
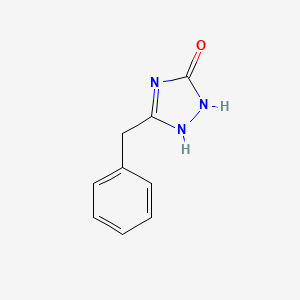
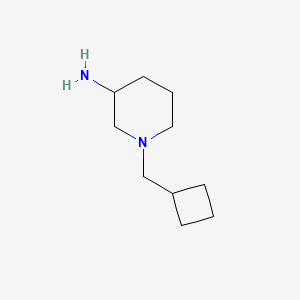
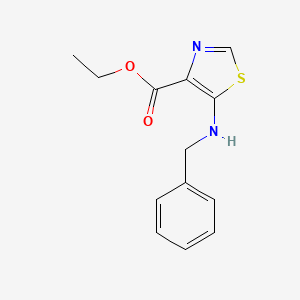
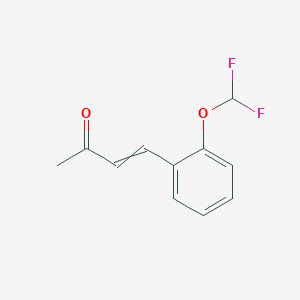
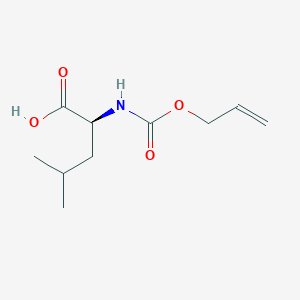
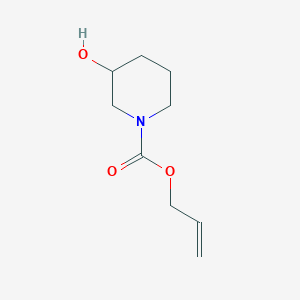
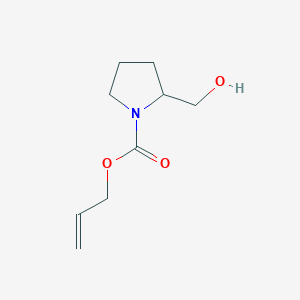
![[Methyl-(1-phenyl-propyl)-amino]-acetic acid](/img/structure/B7895233.png)
![[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid](/img/structure/B7895235.png)
![[(2,3-Dichloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B7895236.png)
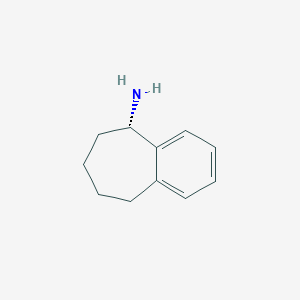
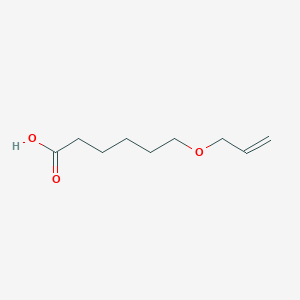
![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)propanoic acid](/img/structure/B7895276.png)
